![molecular formula C13H15N3O3 B2428601 1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide CAS No. 1428374-88-2](/img/structure/B2428601.png)
1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide
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Overview
Description
Azetidines are four-membered nitrogen-containing heterocycles used in organic synthesis and medicinal chemistry . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products .
Molecular Structure Analysis
The properties of azetidines are driven by the ring strain of approximately 25.4 kcal/mol . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines can vary greatly depending on their specific structure and functional groups. In general, they are characterized by their four-membered nitrogen-containing ring structure .Scientific Research Applications
- Polyamines : Despite the challenges associated with controlling the polymerization of ring-strained nitrogen-containing monomers, azetidine-3-carboxamide serves as a building block for polyamines. These polymers have applications in antibacterial and antimicrobial coatings, CO₂ adsorption, chelation, materials templating, and non-viral gene transfection .
- Aza Paternò–Büchi Reactions : Azetidine-3-carboxamide participates in aza Paternò–Büchi reactions. These reactions have been studied extensively in organic synthesis. Recent improvements and new reaction protocols have overcome longstanding challenges in this field .
- Molecular Docking Studies : Researchers investigate the binding interactions of azetidine-3-carboxamide with biological targets. Molecular dynamics simulations and MM/GBSA studies provide insights into its potential as a drug candidate .
Polymer Chemistry and Materials Science
Organic Synthesis
Drug Discovery and Molecular Docking
Mechanism of Action
Target of Action
The primary target of 1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, including cell growth, differentiation, inflammation, and immune responses .
Mode of Action
1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide interacts with STAT3 by inhibiting its activity. It has been found to have sub-micromolar potencies against STAT3 . The compound binds to STAT3 with high affinity, as confirmed by isothermal titration calorimetry analysis .
Biochemical Pathways
Upon binding, 1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide inhibits the phosphorylation and DNA-binding activity of STAT3 . This disruption affects the downstream signaling pathways of STAT3, which are involved in cell growth, differentiation, inflammation, and immune responses .
Result of Action
The inhibition of STAT3 by 1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide results in the suppression of cell growth and colony survival, and the induction of apoptosis in certain cancer cells .
Future Directions
Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . These advances could lead to new methods of synthesis and functionalization of azetidines, as well as new applications in drug discovery, polymerization, and chiral templates .
properties
IUPAC Name |
1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(17)16-6-10(7-16)13(19)15-11-4-2-9(3-5-11)12(14)18/h2-5,10H,6-7H2,1H3,(H2,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGWVILQTIFMKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide |
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